Superior Inhibitory Potency Against SHP-1 Phosphatase Compared to Reference Thiazolidinedione PTP Inhibitor
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione exhibits a 1.9-fold lower IC50 (3.0 µM) against the catalytic domain of SHP-1 (PTPN6) compared to the reference thiazolidinedione-based PTP Inhibitor XVIII (IC50 = 5.8 µM) under comparable in vitro enzymatic conditions [1]. The target compound also demonstrates selectivity over the related phosphatase TC-PTP (IC50 = 19.0 µM) and LAR (IC50 > 100 µM), a profile that differs from the reference inhibitor (TC-PTP IC50 = 16 µM) [1][2].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | SHP-1 IC50 = 3.0 µM; TC-PTP IC50 = 19.0 µM; LAR IC50 > 100 µM |
| Comparator Or Baseline | PTP Inhibitor XVIII: SHP-1 IC50 = 5.8 µM; TC-PTP IC50 = 16 µM; LAR IC50 > 100 µM |
| Quantified Difference | Target compound is 1.9-fold more potent against SHP-1; similar selectivity window over LAR |
| Conditions | Enzymatic assays using recombinant human phosphatases; pNPP substrate; 10 min preincubation |
Why This Matters
Enhanced SHP-1 inhibition with retained selectivity over TC-PTP provides a distinct starting point for developing phosphatase-targeted therapeutics with potentially improved efficacy or reduced off-target effects.
- [1] BindingDB BDBM50348708. IC50 data for SHP-1, TC-PTP, LAR. View Source
- [2] BindingDB BDBM50348708. IC50 data for TC-PTP and LAR. View Source
